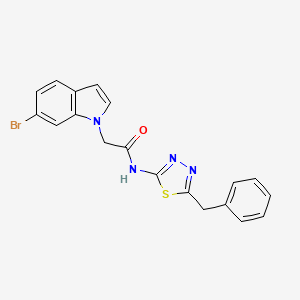![molecular formula C24H33N7O B14936501 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14936501.png)
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a piperidine ring, and a dimethylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a halogenated precursor.
Attachment of the Dimethylamino Group: This step involves the alkylation of the benzimidazole core with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-dimethylamino-1-propyl)amine
- N,N,N’,N’-Tetramethyldipropylenetriamine
- 3-(Dimethylamino)-1-propylamine
Uniqueness
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C24H33N7O |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H33N7O/c1-17-13-18(2)27-24(26-17)30-11-5-7-19(15-30)23(32)28-20-8-9-22-21(14-20)25-16-31(22)12-6-10-29(3)4/h8-9,13-14,16,19H,5-7,10-12,15H2,1-4H3,(H,28,32) |
InChI Key |
VVMDHGSYTPQCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B14936418.png)

![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14936426.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14936431.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14936439.png)

![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)

![N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14936467.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14936488.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14936493.png)
